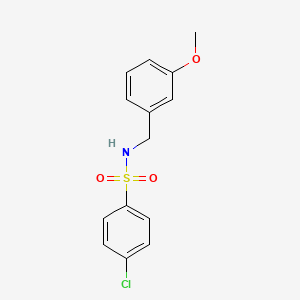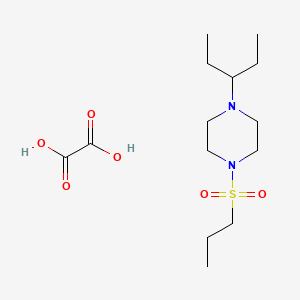![molecular formula C13H13BrN2O2S B6067143 2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6067143.png)
2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrimidinol family, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol involves its ability to bind to the ATP-binding site of protein kinases, thereby inhibiting their activity. This compound has been shown to be a potent inhibitor of protein kinase CK2 and casein kinase 1δ, with IC50 values in the low micromolar range.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol have been studied in vitro and in vivo. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. Additionally, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol in lab experiments is its specificity for protein kinases CK2 and casein kinase 1δ. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of these enzymes in cellular processes and disease. However, a limitation of using this compound is its relatively low water solubility, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol. One direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore its effects on other cellular processes and signaling pathways. Additionally, there is potential for the development of more water-soluble analogs of this compound that could be used in a wider range of assays.
Synthesemethoden
The synthesis of 2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol involves the reaction of 3-bromophenol with 2-mercaptoethanol to form 2-(3-bromophenoxy)ethanethiol. This intermediate is then reacted with 4,6-dimethyl-2-pyrimidinone to produce the final product. The synthesis of this compound has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol has been shown to have potential applications in scientific research. This compound has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinase CK2 and casein kinase 1δ. These enzymes are involved in various cellular processes, and their dysregulation has been linked to several diseases, including cancer.
Eigenschaften
IUPAC Name |
2-[2-(3-bromophenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-7-12(17)16-13(15-9)19-6-5-18-11-4-2-3-10(14)8-11/h2-4,7-8H,5-6H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZLYBCMAWGDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6067070.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B6067073.png)
![3-[amino(4-phenyl-1-piperazinyl)methylene]-2,4-pentanedione](/img/structure/B6067079.png)



![N-(4-hydroxyphenyl)-2-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B6067098.png)
![N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B6067102.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-methylphenyl)glycinamide](/img/structure/B6067109.png)
![1-({[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B6067119.png)
![1-(4-fluorobenzyl)-4-({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine hydrochloride](/img/structure/B6067125.png)
![ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6067129.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6067135.png)
![(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6067160.png)